molecular formula C20H17N5O2 B2929841 4-((1H-imidazol-1-yl)methyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1226432-23-0

4-((1H-imidazol-1-yl)methyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Numéro de catalogue B2929841
Numéro CAS: 1226432-23-0
Poids moléculaire: 359.389
Clé InChI: IIBQPBHNJCRBOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((1H-imidazol-1-yl)methyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H17N5O2 and its molecular weight is 359.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Electrophysiological Activity

The synthesis of N-substituted imidazolylbenzamides has been explored for their potential in cardiac electrophysiological activity, offering insights into their utility as selective class III agents. These compounds have shown potency in vitro, comparable to known electrophysiological agents, indicating their potential application in cardiac arrhythmia management (Morgan et al., 1990).

Antimicrobial and Anticancer Evaluation

Research has also delved into the antimicrobial properties of derivatives from similar compounds, highlighting their application in developing new antimicrobial agents. Additionally, some derivatives have been synthesized for anticancer evaluation, demonstrating potential efficacy in in vitro anticancer tests, thus providing a foundation for further exploration in cancer therapy (Elmagd et al., 2017).

Pharmacokinetics and Tissue Distribution

The pharmacokinetics and tissue distribution of structurally related compounds have been investigated, particularly focusing on novel inhibitors with potential applications in treating fibrosis and metastatic effects in cancer models. These studies offer valuable insights into the bioavailability, metabolism, and distribution characteristics essential for drug development (Kim et al., 2008).

Anti-Hypertension and Anti-Tumor Effects

Furthermore, new compounds have been synthesized and evaluated as AT1 receptor antagonists, displaying significant anti-hypertension and anti-tumor activities. These findings suggest the dual therapeutic potential of these compounds, meriting further investigation for clinical applications (Bao et al., 2015).

Corrosion Inhibition

In addition to pharmacological applications, derivatives of benzimidazole, including those with 1,3,4-oxadiazole nuclei, have been studied for their corrosion inhibition properties. This research contributes to the understanding of physicochemical interactions and mechanisms underlying corrosion inhibition, paving the way for novel protective strategies in industrial applications (Ammal et al., 2018).

Propriétés

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-19(15-7-5-14(6-8-15)12-25-10-9-21-13-25)22-11-18-16-3-1-2-4-17(16)20(27)24-23-18/h1-10,13H,11-12H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBQPBHNJCRBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.